REACTION_CXSMILES
|
[CH3:1][Si:2]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])OCC.[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].N([C:21]1C=CC(O)=CC=1)=O>C(OCC)C>[CH:13]([C:14]1[CH:21]=[CH:18][C:17]([Si:2]([CH3:1])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11])=[CH:16][CH:15]=1)=[CH2:12]
|
Name
|
|
Quantity
|
155.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
magnesium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
N(=O)C1=CC=C(C=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
The solvent is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A, is slowly added dropwise in order
|
Type
|
CUSTOM
|
Details
|
a permanent exothermal reaction
|
Type
|
TEMPERATURE
|
Details
|
under reflux at ambient pressure
|
Type
|
CUSTOM
|
Details
|
After termination of said exothermal reaction
|
Type
|
CUSTOM
|
Details
|
substantially exceed 15° C
|
Type
|
CUSTOM
|
Details
|
After termination of the substitution reaction
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued over night at ambient temperature
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
a precipitation of the magnesium salts
|
Type
|
ADDITION
|
Details
|
is added to the filtrate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue is subjected to a fractionating distillation under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=C1)[Si](OCC)(OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 307 mmol | |
AMOUNT: MASS | 72.5 g | |
YIELD: PERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |